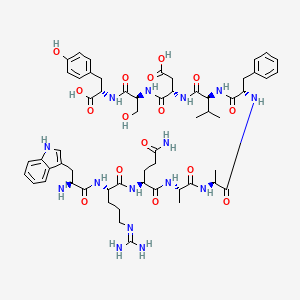
Amyloid b-Protein (29-40)
描述
Amyloid b-Protein (29-40) is a peptide fragment derived from the larger amyloid precursor protein. This specific fragment is composed of amino acids 29 to 40 and is known for its role in the formation of amyloid plaques, which are associated with neurodegenerative diseases such as Alzheimer’s disease. The aggregation of amyloid b-protein fragments is a hallmark of these diseases, leading to the formation of insoluble fibrils that deposit in the brain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Amyloid b-Protein (29-40) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the growing chain using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods: Industrial production of Amyloid b-Protein (29-40) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography, ensuring the peptide’s purity and quality.
化学反应分析
Types of Reactions: Amyloid b-Protein (29-40) can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted to study the effects on aggregation and toxicity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine in buffered solutions.
Substitution: Site-directed mutagenesis using specific reagents like N,N’-diisopropylcarbodiimide.
Major Products Formed:
Oxidation: Formation of disulfide-linked dimers or higher-order oligomers.
Reduction: Monomeric peptide forms.
Substitution: Peptide variants with altered amino acid sequences.
科学研究应用
Amyloid b-Protein (29-40) has numerous applications in scientific research:
Chemistry: Studying the peptide’s aggregation properties and developing inhibitors to prevent plaque formation.
Biology: Investigating the role of amyloid b-protein in cellular processes and its interactions with other biomolecules.
Medicine: Developing diagnostic tools and therapeutic strategies for Alzheimer’s disease by targeting amyloid b-protein aggregation.
Industry: Utilizing the peptide in the development of biosensors and other biotechnological applications.
作用机制
Amyloid b-Protein (29-40) exerts its effects through the formation of beta-sheet-rich fibrils. These fibrils disrupt cellular function by interfering with membrane integrity, leading to cell death. The peptide interacts with various molecular targets, including cell surface receptors and intracellular proteins, triggering pathways that result in neurotoxicity and inflammation.
相似化合物的比较
Amyloid b-Protein (1-40): A longer fragment that includes the first 28 amino acids, also involved in plaque formation.
Amyloid b-Protein (1-42): An extended version with two additional amino acids, known for its higher propensity to form fibrils.
Amyloid b-Protein (25-35): A shorter fragment used in studies due to its high aggregation potential.
Uniqueness: Amyloid b-Protein (29-40) is unique due to its specific sequence, which contributes to its distinct aggregation behavior and interaction with other molecules. Its shorter length compared to other amyloid b-protein fragments makes it a valuable model for studying the fundamental aspects of amyloid aggregation and toxicity.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H88N12O13S/c1-15-28(11)40(61-48(72)41(29(12)16-2)60-42(66)30(13)54-33(62)20-50)46(70)53-23-35(64)55-32(19-24(3)4)44(68)56-31(17-18-75-14)43(67)58-37(25(5)6)45(69)52-21-34(63)51-22-36(65)57-38(26(7)8)47(71)59-39(27(9)10)49(73)74/h24-32,37-41H,15-23,50H2,1-14H3,(H,51,63)(H,52,69)(H,53,70)(H,54,62)(H,55,64)(H,56,68)(H,57,65)(H,58,67)(H,59,71)(H,60,66)(H,61,72)(H,73,74)/t28-,29-,30-,31-,32-,37-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRNMAKKYFYZMI-MXIVLKIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H88N12O13S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1085.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Ala107]-MBP (104-118)](/img/structure/B612396.png)




![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B612403.png)

![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)






